molecular formula C12H7BrN2O3 B14611492 (6-Bromo-3-nitropyridin-2-yl)(phenyl)methanone CAS No. 57059-52-6

(6-Bromo-3-nitropyridin-2-yl)(phenyl)methanone

Cat. No.: B14611492
CAS No.: 57059-52-6
M. Wt: 307.10 g/mol
InChI Key: USZBGHXTAAIVAM-UHFFFAOYSA-N
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Description

(6-Bromo-3-nitropyridin-2-yl)(phenyl)methanone is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 6th position, a nitro group at the 3rd position, and a phenylmethanone group attached to the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-3-nitropyridin-2-yl)(phenyl)methanone typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 3-nitropyridine, followed by the introduction of the phenylmethanone group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-3-nitropyridin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The phenylmethanone group can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts like copper(I) iodide.

    Reduction: Hydrogen gas, palladium on carbon catalyst, and solvents like ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, and solvents like acetone or water.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carboxylic acids or other oxidized forms of the phenylmethanone group.

Scientific Research Applications

(6-Bromo-3-nitropyridin-2-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6-Bromo-3-nitropyridin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play crucial roles in binding to these targets, while the phenylmethanone group may enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-nitropyridin-3-amine
  • 5-Bromo-N-methyl-3-nitropyridin-2-amine
  • 6-Bromo-3-nitropyridin-2-amine

Uniqueness

(6-Bromo-3-nitropyridin-2-yl)(phenyl)methanone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the phenylmethanone group distinguishes it from other similar compounds, potentially enhancing its stability and making it a valuable intermediate in various synthetic pathways.

Properties

CAS No.

57059-52-6

Molecular Formula

C12H7BrN2O3

Molecular Weight

307.10 g/mol

IUPAC Name

(6-bromo-3-nitropyridin-2-yl)-phenylmethanone

InChI

InChI=1S/C12H7BrN2O3/c13-10-7-6-9(15(17)18)11(14-10)12(16)8-4-2-1-3-5-8/h1-7H

InChI Key

USZBGHXTAAIVAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=N2)Br)[N+](=O)[O-]

Origin of Product

United States

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